Methyl 3-methylpyridine-2-carboxylate
Overview
Description
Methyl 3-methylpyridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
Methyl 3-methylpyridine-2-carboxylate plays a role in the synthesis of various chemical compounds. Shi Qunfeng and colleagues (2012) explored its use in synthesizing Methyl 4-Fluoro-3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and the Balz-Schiemann reaction (Shi Qunfeng et al., 2012). Similarly, a study by Nagashree et al. (2013) discusses the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives and their antimicrobial activity, highlighting the role of this compound in creating bioactive compounds (Nagashree et al., 2013).
Antimicrobial Activity
The antimicrobial properties of compounds derived from this compound are noteworthy. Abu-Youssef et al. (2010) found that silver(I) complexes prepared from this compound showed significant activity against various bacteria and yeasts (Abu-Youssef et al., 2010).
Structural and Physicochemical Studies
Katrusiak et al. (2011) studied the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated pyridazine carboxylic acids, providing insights into the physicochemical properties of such compounds (Katrusiak et al., 2011).
Catalysis and Chemical Reactions
Takács et al. (2007) explored the use of this compound in palladium-catalyzed aminocarbonylation reactions, which are significant in the synthesis of biologically important compounds (Takács et al., 2007). Furthermore, Waddell et al. (2011) examined the hydration products of certain pyridine derivatives, contributing to the understanding of molecular interactions involving these compounds (Waddell et al., 2011).
Electrophoresis and Separation Techniques
Research by Wren (1991) on the electrophoretic separation of methylpyridines, including derivatives of this compound, provides valuable insights into separation techniques in analytical chemistry (Wren, 1991).
Safety and Hazards
“Methyl 3-methylpyridine-2-carboxylate” is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .
Mechanism of Action
Target of Action
The primary target of Methyl 3-methylpyridine-2-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
This compound interacts with its target enzyme, leading to a chemical reaction. The enzyme catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with NAD(P)H, H+, and O2 .
Biochemical Pathways
The interaction of this compound with its target enzyme affects the Vitamin B6 metabolism pathway . The enzyme incorporates two atoms of oxygen into the other donor .
Pharmacokinetics
The compound has a molecular weight of 15116 and a density of 1121 g/mL at 25 °C , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the action of this compound is the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . This indicates that the compound plays a role in the redox reactions in the body.
Properties
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
Record name | Methyl 3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59718-84-2 | |
Record name | Methyl 3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-methylpyridine-2-carboxylate in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate?
A1: this compound serves as the starting material in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate []. The synthesis involves a multi-step process starting with oxidation, nitration, and reduction of this compound to yield Methyl 4-amino-3-methylpyridine-2-carboxylate. This intermediate is then subjected to a modified Balz-Schiemann reaction to finally obtain Methyl 4-fluoro-3-methylpyridine-2-carboxylate.
Q2: Can you elaborate on the overall yield of the synthesis and its implications?
A2: The research paper indicates an overall yield of approximately 18% for the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, based on the initial amount of this compound used []. This yield suggests that the synthesis is relatively inefficient, potentially prompting further research into optimizing reaction conditions or exploring alternative synthetic routes to improve efficiency.
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